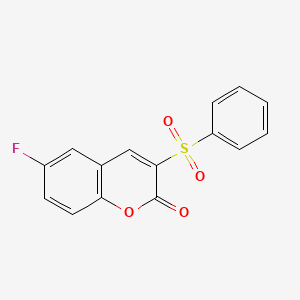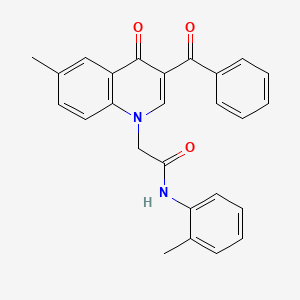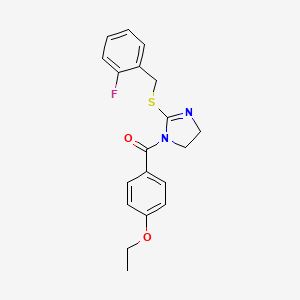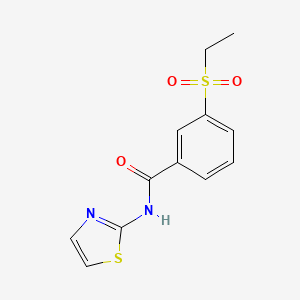
6-fluoro-3-(phenylsulfonyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-3-(phenylsulfonyl)-2H-chromen-2-one is a compound that appears to be related to various fluorinated aromatic compounds and heterocycles. The presence of a fluorine atom and a phenylsulfonyl group in its structure suggests that it may have unique electronic and steric properties that could influence its reactivity and physical characteristics. Although the specific compound is not directly mentioned in the provided papers, the synthesis and properties of related fluorinated compounds have been studied.
Synthesis Analysis
The synthesis of related fluorinated compounds involves the use of electrophilic fluorinating agents or the introduction of fluorine atoms into aromatic systems. For instance, fluoromethyl-2,4,6-trinitrophenylsulfonate has been prepared as a monofluoromethylating reagent, which could potentially be used to introduce fluoromethyl groups into compounds similar to 6-fluoro-3-(phenylsulfonyl)-2H-chromen-2-one . Additionally, the SNH reaction of 3-fluoronitrobenzenes with chloromethyl phenyl sulfone has been used to construct 6-fluoro-3-sulfonylindoles, which shares some structural features with the compound of interest .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized by X-ray diffraction studies, as seen with fluoromethyl-2,4,6-trinitrophenylsulfonate . This technique could be applied to determine the crystal structure of 6-fluoro-3-(phenylsulfonyl)-2H-chromen-2-one, providing insights into its stereochemistry and conformation.
Chemical Reactions Analysis
Fluorinated compounds can undergo various chemical reactions, including electrophilic substitution and cyclization. The synthesis of 6-fluoro-3-sulfonylindoles via SNH reactions indicates that similar strategies might be applicable to the synthesis of 6-fluoro-3-(phenylsulfonyl)-2H-chromen-2-one . Furthermore, the fluorination of phenylsulfinyl bicycloamide and its conversion to other fluorinated compounds suggest that the introduction of fluorine atoms into complex molecules is feasible and can lead to diverse transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of the fluorine atom, which is highly electronegative and can affect the acidity, lipophilicity, and stability of the molecule. The good crystallizing properties of the anion in fluoromethyl-2,4,6-trinitrophenylsulfonate, as well as the ability to characterize fluorinated products by X-ray crystallography, indicate that similar properties might be expected for 6-fluoro-3-(phenylsulfonyl)-2H-chromen-2-one . The regioselective synthesis of various fluorinated compounds, including 6H-benzo[c]chromen-6-ones, suggests that the compound of interest may also exhibit regioselectivity in its reactions .
Applications De Recherche Scientifique
Role in Advanced Oxidation Processes
6:2 Fluorotelomer sulfonic acid (6:2 FTS), a compound related to the family of substances including "6-fluoro-3-(phenylsulfonyl)-2H-chromen-2-one," is used as an alternative to perfluorooctane sulfonic acid (PFOS) and perfluorooctanoic acid (PFOA). Its degradability under ultraviolet/persulfate (UV/PS) and ultraviolet/sulfite (UV/SF) technologies has been investigated, showing complete decomposition by UV/PS, forming short-chain perfluoroalkyl carboxylic acids. This suggests potential applications in pollution control and environmental remediation efforts, emphasizing the significance of oxidation pretreatment followed by reduction for effective degradation and defluorination of such compounds (Bao et al., 2020).
Application in Organic Synthesis
The discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride as a deoxofluorinating agent with high thermal stability and resistance to aqueous hydrolysis highlights its diverse fluorination capabilities, including deoxofluoro-arylsulfinylation with high stereoselectivity. This compound demonstrates the impact of fluorination in drug discovery and other areas, offering a novel fluorinating agent for academic and industrial applications (Umemoto et al., 2010).
Environmental Remediation
Heat-activated persulfate oxidation of perfluorooctanoic acid (PFOA), a process relevant to compounds in the same family as "6-fluoro-3-(phenylsulfonyl)-2H-chromen-2-one," shows potential for in-situ groundwater remediation. The study demonstrates that PFOA can be effectively degraded by heat-activated persulfate, removing CF2 groups and leading to shorter chain perfluoroalkyl carboxylic acids and fluoride. This research opens avenues for the remediation of groundwater contaminated with perfluoroalkyl substances, although PFOS remained unaltered, indicating challenges in complete removal of all perfluoroalkyl substances using this method alone (Park et al., 2016).
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-6-fluorochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO4S/c16-11-6-7-13-10(8-11)9-14(15(17)20-13)21(18,19)12-4-2-1-3-5-12/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRMQVGHQIYLET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)F)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-6-fluorochromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2548795.png)
![3-amino-7,7-dimethyl-N-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2548796.png)



![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2548804.png)
![(2E,NZ)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2548805.png)


![3-Carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid](/img/structure/B2548809.png)


![4-isobutyl-N-isopropyl-2-(3-methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2548816.png)